Methyl 2-naphthoate
Overview
Description
Methyl 2-naphthoate, also known as methyl naphthalene-2-carboxylate, is an organic compound with the molecular formula C12H10O2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by a naphthalene ring system with a methyl ester functional group at the second position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Scientific Research Applications
Methyl 2-naphthoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the metabolism of polycyclic aromatic hydrocarbons.
Medicine: Research into its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
Methyl 2-naphthoate primarily targets macrophages , a type of white blood cell that plays a crucial role in the body’s immune response . It interacts with these cells to modulate their production of various inflammatory mediators.
Mode of Action
This compound interacts with its targets, the macrophages, and inhibits the release of nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). It also suppresses the protein expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) .
Biochemical Pathways
The compound affects the NF-κB and MAPKs signaling pathways . It inhibits lipopolysaccharide (LPS)-induced increases in NF-κB DNA-binding activity and NF-κB transcriptional activity, as well as IκB-α degradation and NF-κB translocation. It also decreases the activation of p38 MAPK and c-Jun N-terminal kinases (JNK) induced by LPS .
Pharmacokinetics
The compound is a solid at room temperature, with a melting point of 75-77 °c and a boiling point of 290 °c . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
The result of this compound’s action is the suppression of the inflammatory response in macrophages. By inhibiting the release of inflammatory mediators and suppressing key signaling pathways, it helps to modulate the body’s immune response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its low water solubility may affect its mobility in the environment and its ability to penetrate soil . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Methyl 2-naphthoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory responses . These interactions are crucial as they can modulate the activity of these enzymes, thereby influencing the biochemical pathways they regulate. Additionally, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival .
Cellular Effects
This compound has been observed to have various effects on different types of cells and cellular processes. In macrophages, it inhibits the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the NF-κB, JNK, and p38 MAPK pathways . This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as interleukin-1beta (IL-1β) and interleukin-6 (IL-6), as well as nitric oxide (NO). These effects highlight the compound’s potential in modulating inflammatory responses at the cellular level.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It has been shown to inhibit the activity of COX-2 and iNOS by binding to their active sites, thereby preventing their catalytic activity . Additionally, this compound inhibits the degradation of IκB-α, an inhibitor of NF-κB, which in turn prevents the translocation of NF-κB to the nucleus and its subsequent activation . This mechanism is crucial for its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, with a melting point of 75-77°C and a boiling point of 290°C . Long-term studies have shown that this compound maintains its inhibitory effects on inflammatory pathways over extended periods, making it a reliable compound for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits inflammatory responses without causing significant adverse effects . At higher doses, there may be potential toxic effects, including hepatotoxicity and nephrotoxicity, which need to be carefully monitored. These dosage-dependent effects are crucial for determining the therapeutic window of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role as an anti-inflammatory agent. It interacts with enzymes such as COX-2 and iNOS, which are key players in the inflammatory response . Additionally, it affects the metabolic flux of these pathways by inhibiting the production of pro-inflammatory mediators. This modulation of metabolic pathways is essential for its biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution is influenced by its lipophilic nature, allowing it to easily cross cell membranes and reach intracellular targets.
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in inflammatory pathways . Its subcellular localization is crucial for its activity, as it needs to be in proximity to its target biomolecules to exert its effects. Additionally, post-translational modifications and targeting signals may influence its localization and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-naphthoate can be synthesized through the esterification of 2-naphthoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process generally includes the following steps:
Esterification: 2-naphthoic acid is reacted with methanol in the presence of an acid catalyst.
Purification: The crude product is purified through distillation or recrystallization to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 2-naphthoic acid.
Reduction: It can be reduced to form 2-naphthalenemethanol.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: 2-naphthoic acid.
Reduction: 2-naphthalenemethanol.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Comparison with Similar Compounds
Methyl 1-naphthoate: Another ester derivative of naphthalene but with the ester group at the first position.
2-Naphthoic acid: The carboxylic acid precursor to methyl 2-naphthoate.
Methyl benzoate: A simpler aromatic ester with a single benzene ring.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and physical properties. Its position on the naphthalene ring influences its reactivity in substitution reactions and its overall stability.
By understanding the properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.
Properties
IUPAC Name |
methyl naphthalene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-14-12(13)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODOXLXFXNATGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179336 | |
Record name | 2-Naphthalenecarboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2459-25-8 | |
Record name | Methyl 2-naphthoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2459-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthalenecarboxylic acid, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002459258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-naphthoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17493 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthalenecarboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2459-25-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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